

In-Depth Technical Guide: ^{31}P NMR Chemical Shift of Cyclohexyldiphenylphosphine Oxide

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Compound of Interest

Compound Name: Cyclohexyldiphenylphosphine
oxide

Cat. No.: B080947

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ^{31}P Nuclear Magnetic Resonance (NMR) chemical shift for **cyclohexyldiphenylphosphine oxide**. It includes key data, experimental protocols for spectral acquisition, and a visualization of its synthesis pathway. This document is intended to serve as a comprehensive resource for researchers and professionals working with this and similar organophosphorus compounds.

Data Presentation: ^{31}P NMR Chemical Shift

The ^{31}P NMR chemical shift is a critical parameter for the structural elucidation and purity assessment of organophosphorus compounds. For **cyclohexyldiphenylphosphine oxide**, the reported chemical shift provides a reference point for its identification in reaction mixtures and as a final product.

Compound Name	CAS Number	Solvent	^{31}P Chemical Shift (δ) in ppm	Reference
Cyclohexyldiphenylphosphine oxide	13689-20-8	CDCl_3	34.41	[1]

Note: Chemical shifts are referenced to an external standard of 85% H_3PO_4 (0 ppm).

Experimental Protocols

Acquiring high-quality ^{31}P NMR spectra is essential for accurate chemical shift determination. The following is a detailed methodology based on standard practices for the analysis of phosphine oxides.[\[2\]](#)

1. Sample Preparation:

- **Concentration:** Prepare a solution of **cyclohexyldiphenylphosphine oxide** in a suitable deuterated solvent (e.g., CDCl_3) at a concentration of approximately 10-50 mM.
- **Solvent:** Chloroform-d (CDCl_3) is a common solvent for phosphine oxides, offering good solubility and a clean spectral window.
- **NMR Tube:** Use a standard 5 mm NMR tube. Ensure the tube is clean and dry to avoid contamination.
- **Filtering (Optional):** If the sample contains particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube to improve spectral resolution and prevent shimming difficulties.

2. NMR Spectrometer Parameters:

- **Spectrometer:** A multinuclear NMR spectrometer with a phosphorus-31 probe is required. Typical field strengths range from 300 to 600 MHz for ^1H .
- **Nucleus:** ^{31}P
- **Decoupling:** ^1H decoupling is typically employed to simplify the spectrum by removing couplings to protons, resulting in a single sharp peak for the phosphorus atom.[\[3\]](#)
- **Reference:** An external standard of 85% phosphoric acid (H_3PO_4) is used as the reference ($\delta = 0$ ppm).
- **Acquisition Parameters (Typical):**

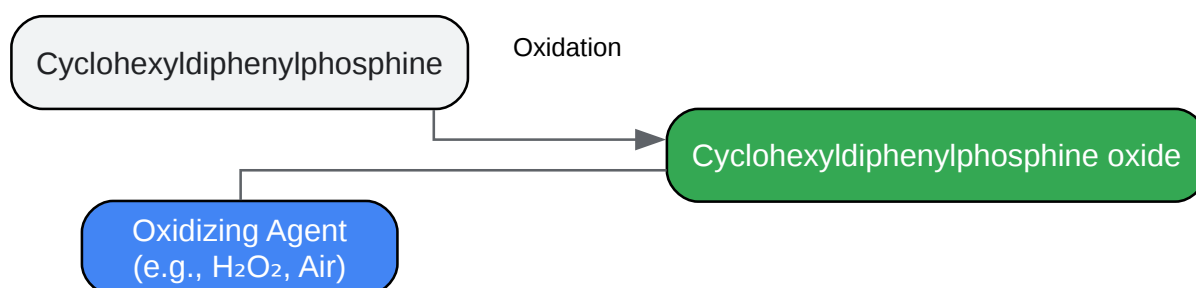
- Pulse Angle: 30-90°
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds (a longer delay may be necessary for accurate quantification)
- Number of Scans: 16 to 128 scans, depending on the sample concentration.

3. Data Processing:

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
- Referencing: Reference the spectrum to the external H_3PO_4 standard.
- Peak Picking: Identify and label the chemical shift of the peak corresponding to **cyclohexyldiphenylphosphine oxide**.

Synthesis of Cyclohexyldiphenylphosphine Oxide

Cyclohexyldiphenylphosphine oxide is typically synthesized via the oxidation of its corresponding phosphine, cyclohexyldiphenylphosphine. This is a common and efficient method for the preparation of phosphine oxides.



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References

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